N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Nuclear Receptor Modulation LXR-beta Positional Isomerism

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (CAS 724739-69-9) is a synthetic small-molecule heterocyclic amide with the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.33 g/mol. It belongs to the thiazole–furan carboxamide class, characterized by a central phenyl ring substituted at the meta (3-) position with a 2-methyl-1,3-thiazol-4-yl group and linked via an amide bond to a furan-2-carboxamide moiety.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 724739-69-9
Cat. No. B2804432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
CAS724739-69-9
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-2-5-12(8-11)17-15(18)14-6-3-7-19-14/h2-9H,1H3,(H,17,18)
InChIKeyPQXZUZRSBZOYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (CAS 724739-69-9): Procurement-Grade Profile and Baseline Characterization


N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (CAS 724739-69-9) is a synthetic small-molecule heterocyclic amide with the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.33 g/mol . It belongs to the thiazole–furan carboxamide class, characterized by a central phenyl ring substituted at the meta (3-) position with a 2-methyl-1,3-thiazol-4-yl group and linked via an amide bond to a furan-2-carboxamide moiety . This compound is primarily distributed as a research-grade chemical (typical purity ≥95%) and is catalogued in multiple screening libraries, yet publicly available quantitative bioactivity data for this specific CAS number remains notably sparse in peer-reviewed primary literature and authoritative databases [1].

Why Generic Substitution Falls Short for N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (724739-69-9)


Within the thiazole–furan carboxamide family, even subtle positional isomerism or substituent variation can produce substantial shifts in target engagement, potency, and selectivity. Regioisomeric replacement—such as substituting the 3-substituted phenyl core with the 4-substituted analog—alters the spatial orientation of the thiazole and furan pharmacophores, which in turn modulates hydrogen-bonding geometry, π-stacking interactions, and overall molecular recognition at biological targets [1]. Furthermore, the presence versus absence of halogen substituents (e.g., 5-bromo on the furan ring) can dramatically affect both biochemical potency and physicochemical properties such as lipophilicity and metabolic stability [2]. Absent direct head-to-head comparative data, relying on a close structural analog for procurement or experimental design introduces uncontrolled variables that can undermine reproducibility and invalidate structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (724739-69-9)


Meta-Substitution vs. Para-Substitution: Divergent Nuclear Receptor Engagement

The close para-substituted analog 5-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide has a measured EC₅₀ of 67.6 μM against the oxysterols receptor LXR-beta in a cell-based reporter assay [1]. The target compound (CAS 724739-69-9) differs by (i) meta rather than para substitution on the central phenyl ring and (ii) absence of the 5-bromo group on the furan. No LXR-beta activity data are publicly available for the target compound; however, the regioisomeric shift from para to meta is expected to alter the dihedral angle between the phenyl and thiazole rings, potentially changing the binding pose and potency at LXR-beta . Procurement of the para analog in place of the meta-substituted target compound therefore introduces a documented potency bias at this receptor that cannot be assumed transferable.

Nuclear Receptor Modulation LXR-beta Positional Isomerism SAR

Brominated vs. Non-Brominated Furan: Implications for Target Selectivity Profiles

A further structurally related compound, 5-bromo-N-(3-(2-methylthiazol-4-yl)phenyl)furan-2-carboxamide (CHEMBL1585173), carries the meta-substitution pattern identical to the target compound but incorporates a bromine atom at the 5-position of the furan ring [1]. While quantitative bioactivity data for CHEMBL1585173 are not publicly deposited in ChEMBL or PubChem BioAssay, the broader thiazole–furan carboxamide class has yielded potent inhibitors of bromodomain-containing protein 4 (BRD4-BD1/BD2) with IC₅₀ values below 100 nM [2]. The presence of the 5-bromo substituent is anticipated to enhance halogen-bonding interactions with target proteins and increase lipophilicity (estimated ΔlogP ≈ +0.8–1.2 relative to the non-halogenated target compound), potentially shifting the selectivity profile across the kinome or bromodomain family [3]. The target compound (724739-69-9), lacking this bromine, may exhibit a distinct polypharmacology fingerprint that cannot be replicated by the brominated analog.

Kinase Inhibition BRD4 Halogen Effects Selectivity

Physicochemical Differentiation: Meta-Substitution Alters Hydrogen-Bonding Capacity Relative to Para Analogs

The meta-substitution pattern of the target compound positions the amide carbonyl and the thiazole nitrogen in a spatial arrangement that differs from the para-substituted regioisomer CAS 688310-22-7 . In the para isomer, the thiazole and furan-carboxamide moieties are coplanar with respect to the phenyl ring's long axis, potentially facilitating extended π-conjugation and linear hydrogen-bonding geometries. In the meta isomer (target compound), the 120° bond angle at the phenyl ring introduces a kink that disrupts coplanarity, altering both the directionality and solvent accessibility of the amide N–H and carbonyl groups . This geometric difference can affect crystal packing, melting point, solubility, and protein–ligand hydrogen-bond networks. Although experimentally measured solubility and logP data are not publicly available for either compound, the structural distinction is well-precedented in medicinal chemistry to influence pharmacokinetic properties [1].

Physicochemical Properties Hydrogen Bonding Crystal Engineering Solubility

Screening Library Provenance: A Unique Chemotype for Phenotypic and Target-Based Discovery

The target compound has been catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and related screening collections, indicating its inclusion as a distinct chemotype for high-throughput screening (HTS) campaigns [1]. Its meta-substituted phenyl–thiazole–furan architecture offers a three-dimensional scaffold geometry that differs from the more commonly explored para-substituted or 2-aminothiazole variants prevalent in antitubercular and kinase-inhibitor libraries [2]. Specifically, in the antitubercular screening landscape, 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide derivatives have achieved MIC values as low as 0.27 μg/mL against Mycobacterium tuberculosis H37Ra, with SAR demonstrating that substitution at the phenyl ring position-3 is critical for potency optimization [3]. The target compound (724739-69-9) explores this position-3 substitution space on a distinct thiazole-4-yl–phenyl scaffold, offering a complementary chemical starting point for hit expansion.

High-Throughput Screening Chemical Biology Scaffold Diversity MLSMR

Optimal Research and Industrial Application Scenarios for N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (724739-69-9)


Structure–Activity Relationship (SAR) Studies of Nuclear Receptor Modulation

Given the documented LXR-beta activity of the para-substituted analog (EC₅₀ = 67.6 μM), the target compound serves as a critical regioisomeric comparator for SAR campaigns investigating how phenyl substitution geometry affects oxysterol receptor engagement [1]. Researchers should procure the target compound alongside its para analog to systematically profile meta-vs.-para potency differences, enabling the construction of three-dimensional pharmacophore models for LXR-beta ligand design.

Fragment-Based and Scaffold-Hopping Lead Discovery Programs

The target compound's compact molecular weight (284.33 g/mol) and balanced heterocyclic composition make it suitable as a fragment-like starting point or scaffold-hopping template. Its meta-substituted thiazole-4-yl architecture is structurally distinct from the thiazole-2-yl chemotypes prevalent in antitubercular and kinase programs (where optimized leads achieve MICs of 0.27 μg/mL and IC₅₀ values below 100 nM, respectively), providing an underexplored vector for intellectual property generation and novel target engagement [2].

Negative Control Compound Design for Halogen-Bonding Studies

In biophysical and structural biology studies examining the role of halogen bonding in protein–ligand interactions, the target compound (lacking the 5-bromo substituent present in CHEMBL1585173) can function as a matched non-halogenated control [3]. The estimated ΔlogP difference of approximately +0.8 to +1.2 between the brominated and non-brominated forms enables controlled assessment of halogen contributions to binding affinity and selectivity without confounding scaffold effects.

Physicochemical Profiling and Crystal Engineering Studies

The meta-substitution pattern of the target compound introduces a conformational kink not present in para-substituted regioisomers (CAS 688310-22-7), making it a valuable candidate for systematic studies of how substitution geometry influences solid-state packing, melting point, solubility, and hydrogen-bond network formation . Such studies are directly relevant to formulation development and co-crystal engineering efforts.

Quote Request

Request a Quote for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.